molecular formula C9H20O2Si B7949338 Cyclohexyl(dimethoxymethyl)silane

Cyclohexyl(dimethoxymethyl)silane

Cat. No. B7949338
M. Wt: 188.34 g/mol
InChI Key: NOXHSFLLJVATGM-UHFFFAOYSA-N
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Description

Cyclohexyl(dimethoxymethyl)silane is a useful research compound. Its molecular formula is C9H20O2Si and its molecular weight is 188.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cyclohexylsiloxy hydrides, similar in structure to Cyclohexyl(dimethoxymethyl)silane, are used for intramolecular hydrosilation reactions with high levels of stereochemical control. These reactions produce spirocyclic silanes which may serve as effective Lewis acids (Young, Hale, & Hoveyda, 1996).

  • In the field of polymer science, novel cycloalkoxy silane compounds have been used as external electron donors (EEDs) in Ziegler–Natta catalysts for propylene polymerization. This has shown to result in high catalytic activities and good stereoselectivities (Li et al., 2016).

  • Cyclohexyl methyl dimethoxy silane has been used in the preparation of low-yellowing amino silicone oil. This application is significant in the textile industry, specifically in the finishing of pure cotton (Xiao-hong, 2011).

  • In the domain of electronics, this compound derivatives have been studied as additives in PC-based electrolytes for lithium-ion batteries. They help suppress co-intercalation of PC and improve battery performance (Xia et al., 2008).

  • In material sciences, silanes and silane derivatives, including compounds similar to this compound, are used to modify cement hydration and mechanical properties of mortars. They act as coupling agents and introduce an organic component into the cement structure (Feng et al., 2016).

properties

IUPAC Name

cyclohexyl(dimethoxymethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h8-9H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXHSFLLJVATGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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